molecular formula C20H22ClNO2 B5736031 1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone

Cat. No.: B5736031
M. Wt: 343.8 g/mol
InChI Key: QUKLVMAAKATWJL-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, and a chlorophenoxy group attached to an ethanone moiety

Mechanism of Action

Target of Action

Benzofuran compounds, which share structural similarities with the compound , have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it is likely that multiple pathways are affected

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that the compound may have similar effects at the molecular and cellular levels.

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and future directions in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Chlorophenoxy Group: The final step involves the reaction of the benzylpiperidine intermediate with 2-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Similar structure with a methoxy group instead of a chloro group.

    1-(4-Benzylpiperidin-1-yl)-2-(2-fluorophenoxy)ethanone: Similar structure with a fluoro group instead of a chloro group.

    1-(4-Benzylpiperidin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure with a bromo group instead of a chloro group.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-chlorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-18-8-4-5-9-19(18)24-15-20(23)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKLVMAAKATWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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